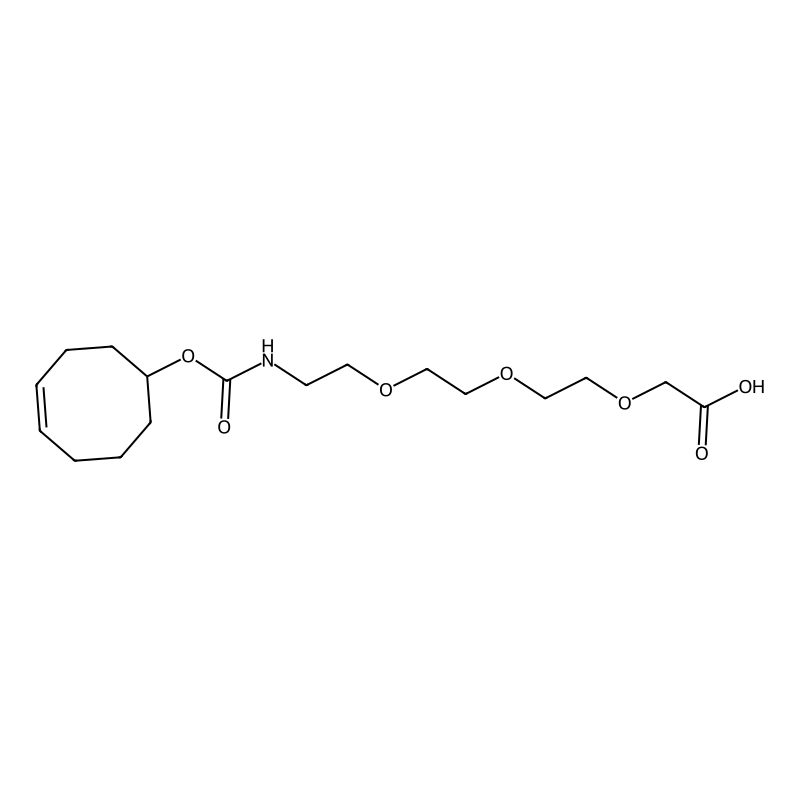

Tco peg3 CH2CO2H

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Core Chemical Properties

The table below summarizes the fundamental technical data for TCO-PEG₃-CH₂CO₂H:

| Property | Specification |

|---|---|

| CAS Number | 2249928-25-2 (commonly cited) [1] |

| Chemical Formula | C₁₇H₂₉NO₇ [1] |

| Molecular Weight | 359.42 g/mol [1] |

| Purity | ≥98% [1] |

| Other Known CAS | 2141981-86-2 (for TCO-PEG3-acid, a highly similar compound) [2] [3] |

Structural Components & Function

TCO-PEG₃-CH₂CO₂H is a tripartite molecule, with each section playing a distinct functional role [1] [2] [4].

Structural and functional relationships of TCO-PEG₃-CH₂CO₂H

TCO (trans-cyclooctene) serves as a bioorthogonal handle that rapidly and selectively reacts with tetrazine groups via an inverse electron-demand Diels-Alder (IEDDA) reaction, the fastest known bioorthogonal reaction [2] [4]. This reaction proceeds with exceptional selectivity in biological environments without interfering with native biochemical processes [2].

PEG Spacer comprises a three-unit polyethylene glycol chain that acts as a flexible hydrophilic linker. This spacer improves aqueous solubility, reduces potential aggregation, and minimizes steric hindrance, ensuring the TCO and COOH groups can efficiently interact with their respective targets [5] [4].

Carboxylic Acid (CH₂CO₂H) provides a versatile amine-reactive site. In the presence of activators like EDC or HATU, it forms stable amide bonds with primary amine groups (-NH₂) found on biomolecules such as peptides, proteins, and antibodies [1] [2].

Key Experimental Workflows

The primary application involves a two-step conjugation strategy to create complex bioconjugates, as visualized in the workflow below.

Two-step bioconjugation workflow using TCO-PEG₃-CH₂CO₂H

Step 1: Conjugation via Amide Coupling

- Activation: The carboxylic acid (CH₂CO₂H) on the linker is activated using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form an active O-acylisourea intermediate [2] [3].

- Coupling: This activated ester reacts with a primary amine on your target biomolecule (e.g., a lysine residue in a protein or the N-terminus of a peptide) to form a stable, covalent amide bond [2] [3]. This results in a biomolecule that is now labeled with the TCO group.

Step 2: Bioorthogonal Click Reaction

- The TCO-labeled biomolecule is then incubated with a tetrazine-containing molecule (e.g., a fluorescent dye, drug, or affinity probe) [1] [4].

- The IEDDA reaction between TCO and tetrazine proceeds rapidly and efficiently at low concentrations in aqueous buffers, forming a stable dihydropyrazine bond and completing the bioconjugate [2] [4].

Handling and Storage Guidelines

Proper handling is critical for maintaining reagent performance.

- Stability Warning: The TCO group has a short half-life and can naturally isomerize to the less reactive cis-cyclooctene (CCO), losing its reactivity with tetrazines. Long-term storage is not recommended [2].

- Storage: Store the reagent at -20°C in a desiccator under inert conditions. It is often supplied and should be shipped on dry ice [1] [6] [7].

- Solubility: The PEG spacer confers good solubility in various solvents, including DMSO, DMF, DCM, THF, and Chloroform [6] [3].

Comparison to Related Reagents

The table below compares TCO-PEG₃-CH₂CO₂H with other commonly used TCO linkers.

| Reagent Name | CAS Number | Key Feature | Primary Use |

|---|---|---|---|

| TCO-PEG₃-CH₂CO₂H | 2249928-25-2 [1] | Carboxylic acid for amine conjugation [1] | Two-step bioconjugation via amide bond [1] |

| TCO-PEG3-Amine | N/A | Amine terminal group [6] | Conjugation to carboxylated molecules [6] |

| TCO-PEG3-Maleimide | 1609659-01-9 [8] | Maleimide for thiol conjugation [8] | Direct labeling of cysteine residues or thiolated biomolecules [8] |

| TCO-PEG3-NHS ester | 2269467-42-5 [7] | Pre-activated NHS ester [7] | Direct and efficient coupling to amines without additional activation [7] |

TCO-PEG₃-CH₂CO₂H is a versatile tool for creating sophisticated bioconjugates used in drug delivery, molecular imaging, and diagnostic assays. Its value lies in the combination of a stable, well-defined conjugation chemistry with an exceptionally fast and selective bioorthogonal click reaction.

References

- 1. TCO PEG3 CH2CO2H | CAS:2249928-25-2 [axispharm.com]

- 2. TCO-PEG3-acid, 2141981-86-2 [broadpharm.com]

- 3. TCO-PEG3-acid CAS#: 2141981-86-2 [amp.chemicalbook.com]

- 4. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 5. PEG3-(CH2CO2H)2, 13887-98-4 [broadpharm.com]

- 6. TCO-PEG3-Amine [vectorlabs.com]

- 7. TCO*-PEG3-NHS equatorial isomer [tcichemicals.com]

- 8. TCO-PEG3-Maleimide [vectorlabs.com]

Comprehensive Technical Guide: TCO-PEG3-acid Properties and Applications

Introduction to TCO-PEG3-acid

TCO-PEG3-acid is a specialized chemical reagent that has gained significant importance in the field of bioorthogonal chemistry and bioconjugation. This compound features a trans-cyclooctene (TCO) moiety connected to a terminal carboxylic acid through a triethylene glycol (PEG3) spacer. The unique molecular architecture of TCO-PEG3-acid enables its participation in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives, which is recognized as the fastest bioorthogonal reaction known to date [1] [2]. This exceptional reactivity profile has established TCO-PEG3-acid as a critical tool in various biomedical applications, including targeted drug delivery, molecular imaging, and proteolysis-targeting chimeras (PROTACs) development.

The strategic incorporation of the PEG spacer serves multiple crucial functions: it significantly enhances hydrophilicity and aqueous solubility of the conjugate, creates a flexible linkage that minimizes steric hindrance during bioconjugation events, and provides sufficient spatial separation between the reactive TCO group and the biomolecule surface [3] [4]. The terminal carboxylic acid functionality allows for straightforward conjugation to primary amine groups present on biomolecules through the formation of stable amide bonds, facilitated by common coupling agents such as EDC, HATU, or DCC [1] [5]. This combination of features makes TCO-PEG3-acid an exceptionally versatile building block for constructing sophisticated bioconjugates for both basic research and therapeutic applications.

Chemical and Physical Properties

Structural Characteristics

TCO-PEG3-acid possesses a well-defined molecular structure specifically engineered to optimize its performance in biological systems. The compound's systematic name, 5,8,11-trioxa-2-azatetradecanedioic acid, 1-(4-cycloocten-1-yl) ester, reflects its complex architecture [1]. The core TCO group is a highly strained alkene with remarkable reactivity toward tetrazines due to its distorted double bond geometry, which raises the energy level of its highest occupied molecular orbital (HOMO) and consequently enhances its reactivity in inverse electron-demand Diels-Alder reactions [2].

The PEG3 spacer incorporated into the structure serves as a hydrophilic linker that significantly improves the aqueous solubility of the overall conjugate while providing molecular flexibility that facilitates interactions with tetrazine partners. The terminal carboxylic acid group enables straightforward conjugation to amine-containing molecules through formation of stable amide bonds. With a molecular weight of 373.44 g/mol and the chemical formula C₁₈H₃₁NO₇, TCO-PEG3-acid represents an optimally sized building block for bioconjugation that balances reactivity with biocompatibility [1] [3].

Quantitative Physicochemical Parameters

Table 1: Fundamental physicochemical properties of TCO-PEG3-acid

| Property | Value | Conditions/Notes |

|---|---|---|

| Molecular Weight | 373.44 g/mol | [1] |

| Chemical Formula | C₁₈H₃₁NO₇ | [1] [3] |

| CAS Number | 2141981-86-2 | [1] [3] |

| Boiling Point | 544.9±50.0 °C | Predicted [1] |

| Density | 1.15±0.1 g/cm³ | Predicted [1] |

| pKa | 4.28±0.10 | Predicted [1] |

| Physical Form | Oil | Colorless to light yellow [1] |

| Purity | >98% | [3] |

Table 2: Solubility and stability characteristics of TCO-PEG3-acid

| Property | Characteristics | Experimental Notes |

|---|---|---|

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Aqueous Solubility Enhanced by PEG spacer | Improves compatibility with biological systems [3] | |

| Storage Conditions | -20°C, desiccated | Protects against degradation [3] [5] |

| Stability Concern | Spontaneous isomerization to cis-cyclooctene | Results in significantly reduced reactivity with tetrazines [5] |

The predicted pKa of 4.28 indicates that the compound exists predominantly in its deprotonated form at physiological pH, facilitating efficient conjugation reactions with amine nucleophiles [1]. The oil-like consistency of TCO-PEG3-acid, typically ranging from colorless to light yellow, reflects its molecular characteristics and necessitates proper storage conditions to maintain optimal reactivity over time [1].

Reaction Mechanisms and Kinetics

Bioorthogonal IEDDA Reaction

The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine derivatives represents a cornerstone of modern bioorthogonal chemistry. This transformation begins with a [4+2] cycloaddition between the electron-rich TCO dienophile and the electron-deficient tetrazine diene, forming an unstable bicyclic intermediate [2]. This intermediate rapidly undergoes a retro-Diels-Alder reaction with elimination of nitrogen gas, resulting in the formation of a stable 4,5-dihydropyridazine product [2].

The exceptional reaction kinetics of this process, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹, make it particularly valuable for applications requiring rapid conjugation under dilute conditions [6] [2]. Several structural factors significantly influence the reaction rate: the inherent ring strain in the TCO moiety (approximately 20 kcal/mol for the trans isomer compared to 7 kcal/mol for cis-cyclooctene) dramatically enhances reactivity; electron-withdrawing groups on the tetrazine aromatic ring lower the LUMO energy of the diene, reducing the HOMO-LUMO gap; and steric accessibility of both reaction partners facilitates their interaction [2] [7].

Figure 1: IEDDA reaction mechanism between TCO and tetrazine

Factors Influencing Reaction Kinetics

The reactivity of TCO derivatives in IEDDA reactions is profoundly influenced by their molecular environment and structural features. Research has demonstrated that hydrophobic TCO moieties directly conjugated to biomolecules such as antibodies frequently experience significant reactivity loss (up to 90%) due to masking effects where the hydrophobic TCO buries within hydrophobic protein domains to avoid aqueous environments [4]. This phenomenon can be effectively mitigated by incorporating PEG linkers between the TCO and the biomolecule, which maintain TCO accessibility and preserve reactivity by preventing hydrophobic burial [4].

The length and composition of linkers connecting TCO to biomolecules significantly impact functional reactivity. Studies comparing various conjugation approaches have revealed that antibodies modified with PEG-linked TCOs using a dual bioorthogonal approach (DBCO-azide initial conjugation followed by TCO-tetrazine reaction) exhibited >5-fold enhancement in functional TCO density compared to direct amine-coupled TCOs [4]. Furthermore, the stereochemical configuration of the TCO moiety critically determines its reactivity, with the trans isomer being approximately five orders of magnitude more reactive with tetrazines than the corresponding cis isomer [2] [7].

Experimental Protocols and Methodologies

Bioconjugation to Amine-Containing Molecules

Conjugation of TCO-PEG3-acid to primary amines represents a fundamental protocol for preparing bioorthogonal reagents. The following optimized procedure ensures efficient amide bond formation while preserving the reactivity of the TCO moiety:

Materials Required: TCO-PEG3-acid, target molecule containing primary amines, coupling agents (EDC/HCl or HATU), catalyst (NHS or HOAt), base (DIPEA or TEA), anhydrous DMF or DMSO, purification supplies (PD-10 desalting columns, dialysis membranes, or HPLC system) [1] [3] [5].

Activation Procedure: Dissolve TCO-PEG3-acid (1 equiv) in anhydrous DMF to achieve a final concentration of 10-50 mM. Add NHS (1.5 equiv) or HOAt (1.5 equiv) followed by EDC/HCl (1.5 equiv) or HATU (1.5 equiv). Activate with DIPEA (2 equiv) for 15-30 minutes at room temperature with gentle agitation [3] [5].

Conjugation Protocol: Add the activated ester solution dropwise to the amine-containing molecule (typically in PBS or carbonate buffer, pH 8.5) at a molar ratio optimized for the specific application (typically 3-10-fold excess of TCO reagent). React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing [4].

Purification and Characterization: Purify the conjugate using desalting chromatography, dialysis, or HPLC. Verify conjugation efficiency by MALDI-TOF mass spectrometry and quantify functional TCO groups by reacting an aliquot with a tetrazine-fluorophore conjugate and measuring absorbance or fluorescence [4].

IEDDA Reaction with Tetrazines

The IEDDA conjugation between TCO-modified molecules and tetrazine derivatives offers exceptional speed and specificity under physiological conditions:

Standard Protocol: Combine the TCO-modified molecule with tetrazine reagent at equimolar ratios or with a slight excess (1.2-2.0 equiv) of tetrazine in neutral buffer (PBS, pH 7.4). React for 1-4 hours at room temperature or 37°C [6]. The reaction proceeds efficiently at micromolar concentrations, making it suitable for sensitive biological applications.

Kinetics Optimization: For time-sensitive applications, increase reaction temperature to 37°C to enhance kinetics. Alternatively, use tetrazines bearing electron-withdrawing groups (e.g., 6-methyl tetrazine) to further accelerate the reaction rate [6] [2]. Monitor reaction completion by UV-Vis spectroscopy (observation of tetrazine decay at 520-530 nm) or by following nitrogen evolution.

Product Isolation: Purify the final conjugate using size exclusion chromatography, dialysis, or HPLC. Analyze by SDS-PAGE, LC-MS, or other appropriate techniques to verify conjugation efficiency and product identity [6].

Protein-Polymer Conjugation for Homodimer Formation

The formation of protein homodimers using TCO-PEG3-acid derivatives demonstrates the power of IEDDA chemistry for creating complex biomolecular architectures:

Experimental Design: Modify target protein (e.g., T4 Lysozyme V131C mutant) with TCO-PEG3-acid using standard amine coupling or through cysteine-maleimide chemistry to create TCO-protein conjugates [6]. Prepare bis-tetrazine polymer (2.0 kDa pNIPAAm or PEG) using controlled radical polymerization and post-polymerization modification [6].

Dimerization Protocol: Combine TCO-protein conjugate with bis-tetrazine polymer at 1:1 molar ratio in PBS, pH 7.4. Allow reaction to proceed for 1 hour at room temperature [6].

Analysis and Characterization: Analyze reaction mixture by SDS-PAGE and quantify dimer formation using band intensity analysis (e.g., ImageJ software). Compare efficiency with traditional methods (e.g., maleimide-thiol chemistry), demonstrating superior yields of TCO-tetrazine approach (38% yield after 1 hour vs. 5% yield after 24 hours for maleimide method) [6].

Research and Applications

Protein-Polymer Conjugates and Homodimerization

The formation of protein-polymer conjugates represents a major application area for TCO-PEG3-acid, particularly in the creation of homodimeric protein structures. Research has demonstrated that bis-tetrazine polymers conjugated to TCO-modified proteins yield homodimers with significantly higher efficiency (38% yield after 1 hour) compared to traditional maleimide-thiol chemistry (5% yield after 24 hours) [6]. This enhanced efficiency stems from the exceptional kinetics of the IEDDA reaction and its compatibility with biological systems.

In a seminal study, T4 Lysozyme (V131C) containing a single surface-exposed cysteine was modified with a TCO reagent and subsequently conjugated with bis-tetrazine poly(N-isopropylacrylamide) (pNIPAAm, Mn = 2.0 kDa) or bis-tetrazine PEG (2.0 kDa) [6]. The resulting protein homodimers formed rapidly, demonstrating the utility of this approach for creating defined protein multimerization. This strategy proves particularly valuable for enhancing receptor clustering studies, improving pharmacokinetic profiles of therapeutic proteins, and creating novel biomaterials with tailored properties [6].

Pretargeted Imaging and Therapy

Pretargeting strategies utilizing TCO-PEG3-acid have revolutionized molecular imaging and therapeutic approaches in nuclear medicine. In these sophisticated applications, a TCO-modified targeting vector (such as a monoclonal antibody, peptide, or small molecule) is first administered and allowed to accumulate at the target site [2] [4]. After appropriate clearance time, a radiolabeled tetrazine probe is introduced, which rapidly complexes with the pretargeted TCO moieties through IEDDA reaction.

This two-step pretargeting approach decouples the slow pharmacokinetics of large targeting vectors from the rapid decay of radionuclides, significantly enhancing target-to-background ratios in diagnostic imaging and reducing radiation exposure to non-target tissues in radiotherapy [2]. Research has demonstrated that incorporating PEG linkers between TCO and targeting antibodies dramatically improves functional TCO density (more than 5-fold enhancement) by preventing hydrophobic interactions that would otherwise mask TCO reactivity [4]. This strategy has been successfully applied for imaging various cancer biomarkers using tetrazine-modified fluorophores and quantum dots, showcasing its versatility and effectiveness [4].

PROTACs Synthesis and Targeted Drug Delivery

TCO-PEG3-acid serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce targeted protein degradation [1]. In these innovative constructs, TCO-PEG3-acid functions as a PEG-based linker that connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein [1].

The PEG spacer in TCO-PEG3-acid provides optimal length and flexibility to enable efficient ternary complex formation while minimizing steric hindrance. Additionally, the implementation of "click-to-release" bioorthogonal decaging strategies utilizes the IEDDA reaction between TCO-modified prodrugs and tetrazine reagents to achieve spatiotemporally controlled drug activation at specific disease sites [2] [7]. This innovative approach enhances therapeutic precision while minimizing off-target effects, representing a significant advancement in targeted therapeutic interventions.

Stability and Handling Considerations

Storage and Stability

Proper handling and storage of TCO-PEG3-acid are critical for maintaining its reactivity and ensuring experimental reproducibility. The compound should be stored at -20°C in desiccated conditions to prevent degradation [3] [5]. The TCO moiety is susceptible to spontaneous isomerization from the highly reactive trans configuration to the less reactive cis form, which occurs gradually even under optimal storage conditions and results in significantly diminished reactivity with tetrazines [5].

The half-life of TCO derivatives varies depending on specific structural features and environmental conditions. For this reason, long-term storage of TCO-PEG3-acid is not recommended, and freshly prepared conjugates should be utilized promptly to ensure maximal reactivity [5]. Analytical techniques such as NMR spectroscopy and HPLC can be employed to monitor isomerization and assess reagent quality over time. For critical applications, periodic quality control assessments are advisable to confirm that the reagent maintains acceptable reactivity levels.

Solubility and Handling

TCO-PEG3-acid exhibits good solubility in various organic solvents including DMSO, DCM, and DMF, which facilitates stock solution preparation and conjugation reactions [1]. The incorporation of the PEG3 spacer significantly enhances aqueous compatibility compared to non-PEGylated TCO derivatives, enabling more efficient bioconjugation in mixed aqueous-organic solvent systems [3].

When handling TCO-PEG3-acid, it is essential to employ anhydrous conditions for organic reactions and use cold, slightly basic buffers (pH 7.4-8.5) for aqueous bioconjugation to preserve the integrity of the TCO moiety while facilitating efficient amide bond formation [3] [5]. To prevent unintended precipitation, stock solutions in water-miscible organic solvents should be added slowly to aqueous reaction mixtures with gentle agitation. If precipitation occurs, slight increases in organic solvent percentage or adjustment of buffer pH may improve solubility.

Supplier Information and Availability

TCO-PEG3-acid (CAS#: 2141981-86-2) is commercially available from multiple specialized suppliers catering to the chemical biology and drug development communities. Key suppliers include:

- Bide Pharmatech Ltd. (Tel: 400-164-7117) [1]

- Changzhou Hopschain Chemical Co., Ltd. (Tel: 0519-85528066) [1]

- Shanghai Hongye Biotechnology Co. Ltd. (Tel: 400-9205774) [1]

- Alfa Chemistry [1]

- TargetMol Chemicals Inc. [1]

- CD Bioparticles (Purity: 98%) [3]

- BroadPharm (Offers GMP-grade inquiries) [5]

Pricing varies based on quantity and purity specifications, with research quantities typically ranging from milligrams to grams. Many suppliers offer custom synthesis services and bulk pricing for large-scale applications. When procuring TCO-PEG3-acid, it is advisable to verify certificate of analysis details, including purity assessment method and isomer composition, to ensure reagent quality [1] [3] [5].

Conclusion

References

- 1. TCO-PEG3-acid CAS#: 2141981-86-2 [amp.chemicalbook.com]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal ... [pmc.ncbi.nlm.nih.gov]

- 3. TCO-PEG3-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by ... [pmc.ncbi.nlm.nih.gov]

- 5. TCO-PEG3-acid, 2141981-86-2 [broadpharm.com]

- 6. Homodimeric Protein-Polymer Conjugates via the... [pmc.ncbi.nlm.nih.gov]

- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click ... [tcichemicals.com]

TCO-PEG3-acid solubility and stability

Solubility and Storage Data

| Property | Value / Condition | Notes / Context |

|---|---|---|

| Molecular Weight | 373.44 g/mol [1] [2] | |

| Formula | C₁₈H₃₁NO₇ [1] [3] [4] | |

| CAS No. | 2141981-86-2 [1] [3] [2] | |

| Appearance | Colorless to light yellow viscous liquid [1] [2] | |

| Solubility in DMSO | 250 mg/mL (669.45 mM) [1] | Hygroscopic DMSO impacts solubility; use newly opened containers [1]. |

| Other Soluble Solvents | DCM, DMF [2] | |

| Predicted Density | ~1.15 g/cm³ [3] [2] | |

| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years [1] | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month [1] |

Stability and Experimental Protocols

The stability of click chemistry handles like TCO is crucial for experimental success, especially when they are exposed to various conditions before the desired conjugation reaction [5].

| Stability Factor | Assessment / Protocol |

|---|---|

| General Handle Stability | A comparative study ranked TCO as having medium to low stability compared to other click handles. It is less stable than norbornene or terminal alkynes but more stable than certain tetrazines [5]. |

| Long-Term Stability | Handles with high reactivity, such as TCO and certain tetrazines, can show substantial instability over a 4-week period. It is recommended to prepare these reagents immediately before use [5]. |

| Stability in Protein Environment | The stability of click handles when conjugated to a model protein has been evaluated and generally correlates with their stability as small molecules [5]. |

Recommended Protocol: Conjugation to Amine-Containing Molecules

This is a common application for TCO-PEG3-acid, leveraging its terminal carboxylic acid group [1] [4] [2].

- Reaction Principle: The terminal carboxylic acid of TCO-PEG3-acid reacts with primary amine groups in the presence of activators to form a stable amide bond [1] [4] [2].

- Activation: Common activators include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU [4] [2].

- Workflow: The following diagram outlines the core experimental workflow for using TCO-PEG3-acid.

Experimental workflow for TCO-PEG3-acid conjugation and click chemistry.

Key Considerations for Researchers

- Stability-Reactivity Balance: The TCO group is designed for fast inverse-electron demand Diels-Alder (iEDDA) reactions with tetrazines, which is one of the fastest bioorthogonal reactions available [5] [2]. However, this high reactivity often correlates with decreased stability. You must balance the need for fast kinetics against the compound's stability under your specific experimental conditions [5].

- Handling and Storage: Always adhere to the recommended storage conditions. For short-term use in solvent, storing the solution at -20°C for a month is acceptable, but for long-term storage (up to 6 months), -80°C is necessary to maintain stability [1].

- Solvent Preparation: When preparing stock solutions in DMSO, be aware that the hygroscopic nature of DMSO can affect the concentration and stability of your solution. Always use freshly opened DMSO for the most reliable results [1].

References

- 1. TCO-PEG3-acid | Click Chemistry Reagent [medchemexpress.com]

- 2. TCO-PEG3-acid CAS#: 2141981-86-2 [amp.chemicalbook.com]

- 3. - TCO - PEG | TargetMol 3 acid [targetmol.com]

- 4. TCO-PEG3-Acid - CD Bioparticles [cd-bioparticles.net]

- 5. Comparative Study of Click Handle Stability in Common ... [pmc.ncbi.nlm.nih.gov]

TCO PEG Linkers Explained

TCO PEG linkers are bifunctional reagents that combine a highly strained trans-cyclooctene (TCO) group with a flexible polyethylene glycol (PEG) spacer. Their primary function is to facilitate rapid, bioorthogonal conjugation via the inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) group [1] [2].

This IEDDA reaction is exceptionally fast, with reported second-order rate constants of up to 2000 M⁻¹s⁻¹ in methanol/water, and even higher rates of up to 10⁷ M⁻¹s⁻¹ under physiological conditions. The reaction proceeds through a cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage [1] [2]. The core reaction is visualized below.

The core IEDDA "click" reaction between tetrazine and TCO, culminating in nitrogen gas release [1] [2].

Key Applications in Drug Development & Research

TCO PEG linkers are versatile tools enabling sophisticated strategies in biomedicine. The table below summarizes three primary application areas.

| Application Area | Core Function | Specific Example / Model Used |

|---|---|---|

| Pretargeted Imaging & Therapy [3] [4] [2] | Decouples antibody delivery from radioimaging/ therapeutic agent for improved target-to-background ratios. | Anti-HER2 sdAb pretargeting for PET imaging; PRIT in colorectal cancer (HT29) and peritoneal carcinomatosis (A431-CEA-Luc) models. |

| "Click-to-Release" Prodrug Activation [5] | Enables tumor-targeted activation of systemically administered, silenced prodrugs. | IL12 cytokine masked with TCO-PEG; activated by pretargeted tetrazine-diabody in LS174T colorectal tumor xenografts. |

| Biomolecule Conjugation & Functionalization [1] [6] | Provides a rapid, reliable method for attaching probes (fluorophores, radionuclides) or other cargo to targeting vectors. | Conjugation of fluorophores or quantum dots to antibodies for flow cytometry and confocal imaging [6]. |

The workflow for a pretargeting approach, a cornerstone application, is detailed below.

The standard workflow for a pretargeted imaging or therapy strategy using the TCO-tetrazine system [5] [2].

Design, Performance, and Experimental Considerations

The performance of TCO PEG linkers is critically dependent on their structural design. Key parameters and empirical findings are summarized in the following table.

| Design Parameter | Impact & Consideration | Experimental Evidence / Commercial Example |

|---|---|---|

| PEG Length | Shorter PEGs may suffer from TCO masking; longer PEGs improve solubility and accessibility but may impact binding if too long [6] [4]. | PEG12 linkers allowed higher TCO grafting on mAbs vs. PEG0/PEG4; however, PEG0 (no PEG) showed superior in vivo performance in one PRIT study [4]. |

| TCO Reactivity | Hydrophobic TCO can become "masked" via interaction with antibody surfaces, drastically reducing functional yield [6]. | Up to 90% of antibody-bound TCOs were non-reactive when using standard amine-coupling; PEG linkers restored functionality [6]. |

| Linker Stability | TCO can undergo isomerization to the less reactive cis-cyclooctene (CCO) in serum, a process that PEG linkers can accelerate by increasing accessibility [6] [2]. | Stability must be balanced with reactivity; novel TCO scaffolds and linker designs are an active area of research to optimize this balance [2]. |

A pivotal finding is the "TCO Masking" phenomenon, where a majority of TCOs conjugated directly to antibodies via standard lysine coupling are non-functional. Evidence suggests this is not due to isomerization or steric hindrance of the reaction itself, but rather that the hydrophobic TCO buries itself within the antibody structure. Using PEG spacers is a key strategy to mitigate this, pushing the TCO away from the protein surface into the aqueous environment and preserving its reactivity [6].

Essential Experimental Protocols

Here is a generalized methodology for conducting a pretargeting experiment, based on the approaches used in the search results.

Protocol: In Vitro Evaluation of TCO-Modified Antibody Reactivity

This protocol outlines the steps to confirm the functionality of a TCO-modified antibody before in vivo use [4].

- Cell Seeding and Preparation: Plate target cells (e.g., HT29 or A431-CEA-Luc) known to express the antigen in an appropriate culture dish and grow to 70-80% confluence.

- Antibody Incubation: Incubate the cells with the TCO-modified antibody (e.g., Ts29.2-1-3 or 35A7-1-3) at a specified concentration. Include controls with unmodified antibody.

- Washing: Wash the cells thoroughly to remove unbound antibody.

- Tetrazine-Probe Incubation: Add the tetrazine-conjugated probe (e.g., TZ-Cy3 fluorescent dye) to the cells.

- Washing and Analysis: Perform final washes and analyze using flow cytometry or fluorescence microscopy. The overlay of fluorescent signal from the tetrazine-probe and a fluorescently-labeled secondary antibody confirms successful pretargeting and IEDDA reaction on the cell surface [4].

Protocol: "Click-to-Release" Activation of a Masked Cytokine

This methodology is adapted from the IL12 prodrug study [5].

- Prodrug Synthesis: Conjugate the TCO-PEG linker to lysine residues on the protein of interest (e.g., IL12) via an amine-reactive NHS ester, creating a carbamate bond. Purify the construct (e.g., IL12-TCO-PEG).

- In Vitro Validation:

- Masking Efficiency: Use a bioassay (e.g., HEK-Blue reporter cells for IL12) to confirm that the conjugated product has significantly reduced bioactivity compared to the native protein.

- Unmasking Efficiency: Incubate the masked cytokine with a soluble tetrazine trigger. Re-measure bioactivity in the bioassay to confirm restoration of native protein function.

- In Vivo Pretargeted Activation:

- Step 1 (Pre-localization): Administer the tetrazine trigger conjugated to a tumor-targeting molecule (e.g., a TAG-72-targeted diabody).

- Step 2 (Waiting Period): Wait for the trigger to accumulate in the tumor and clear from circulation (e.g., 24 hours).

- Step 3 (Prodrug Administration): Inject the masked cytokine (IL12-TCO-PEG) systemically.

- Step 4 (Activation & Assessment): The IEDDA reaction occurs in the tumor microenvironment, releasing the active cytokine. Tumor growth inhibition or immune activation can then be assessed [5].

References

- 1. TCO PEG, TCO linker, Tetrazine reactive [broadpharm.com]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal ... [ejnmmipharmchem.springeropen.com]

- 3. Labeling a TCO-Functionalized Single Domain Antibody ... [pmc.ncbi.nlm.nih.gov]

- 4. Antibody PEGylation in bioorthogonal pretargeting with ... [nature.com]

- 5. Tumor-Targeted Unmasking of an IL12 Prodrug [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by ... [pmc.ncbi.nlm.nih.gov]

how does TCO tetrazine reaction work

Core Reaction Mechanism

The reaction proceeds through a concerted IEDDA cycloaddition between a strained, electron-rich dienophile (TCO) and an electron-deficient diene (tetrazine), followed by a retro-Diels-Alder reaction.

Balancing Reactivity and Stability

Reaction kinetics are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. A smaller gap results in a faster reaction [1] [2].

The table below summarizes key strategies for tuning the reaction partners.

| Factor | Strategy to Increase Reactivity | Impact & Considerations |

|---|---|---|

| TCO Strain & Electronics | Increase ring strain (e.g., fused rings); Add Electron-Donating Groups (EDGs) [1] [3] | Higher strain/EDGs raise HOMO energy, speeding reactions but potentially compromising stability [1] [2]. |

| Tetrazine Electronics | Add Electron-Withdrawing Groups (EWGs) like carboxylates or pyridines [1] [2] | EWGs lower LUMO energy, accelerating reactions. Strong EWGs can reduce stability in water [2]. |

| Tetrazine Sterics | Use less substituted tetrazines (e.g., H-Tetrazine) [1] [2] | Monosubstituted H-Tetrazines can be ~70x more reactive than disubstituted analogs but may be less stable [2]. |

Conjugation Protocol and a Key Challenge

A standard protocol for conjugating TCO to antibodies via amine coupling, along with a major challenge and its solution, is detailed below.

A critical study revealed that while TCO conjugation to antibodies is efficient, up to 90% of the attached TCO groups can be non-reactive due to hydrophobic interactions that "mask" the TCO within the antibody structure, not due to isomerization or steric hindrance of the reaction itself [4].

This challenge is effectively mitigated by using a heterobifunctional crosslinker (e.g., DBCO-PEGₙ-TCO). This approach involves first introducing azide groups onto the antibody, then using a bioorthogonal "click" reaction to attach the TCO via a hydrophilic PEG spacer. This method can result in a more than 5-fold enhancement in functional TCO density without affecting antibody binding [4].

Therapeutic Applications

The TCO-tetrazine reaction's unique properties enable sophisticated therapeutic strategies, particularly through "click-to-release" technology.

Targeted Prodrug Activation: Click-to-Release

The foundational IEDDA reaction can be engineered to release a payload from the TCO molecule after cycloaddition, a technology known as "click-to-release" [5].

A key historical limitation was an inverse correlation between tetrazine reactivity and payload release yield; highly reactive tetrazines often gave poor release [5] [3]. This has been overcome by designing ortho-functionalized bis-pyridinyl tetrazines with hydrogen-bonding groups (e.g., -OH, -NHAc), which facilitate the crucial tautomerization step, achieving up to 96% payload release with highly reactive tetrazines [3].

Advanced Application Examples

- Activable Immunocytokines: Pro-inflammatory cytokines (e.g., IL-1β, IL-2) can be "caged" by modifying key lysine residues with TCO carbamates, rendering them inactive. At the tumor site, a tetrazine trigger removes the TCO groups, locally reactivating the cytokine to stimulate anti-tumor immunity while minimizing systemic toxicity [6].

- Peptide-Drug Conjugates (PDCs): Novel tetrazine reagents like 3-vinyl-6-oxymethyl-tetrazine (voTz) enable modular construction of PDCs. voTz can carry a drug payload and be selectively conjugated to cysteine residues on targeting peptides. The stable prodrug is activated upon encountering a TCO trigger, providing excellent target cell specificity and potency [7].

- Pretargeted Radioimmunotherapy (PRIT): This two-step strategy first administers a TCO-modified antibody that accumulates in the tumor. After clearance from blood and healthy tissues, a small, radiolabeled tetrazine molecule is injected. It rapidly finds and clicks with the pre-targeted TCO, delivering a high radiation dose to the tumor while sparing healthy organs [8] [1] [2].

The TCO-tetrazine IEDDA reaction, with its unmatched speed and biocompatibility, has evolved from a simple ligation tool into a powerful platform for precision therapeutics. Ongoing research continues to optimize the balance between reactivity and stability, promising to further streamline its application in developing safer and more effective drugs.

References

- 1. Recent Advances in the Development of Tetrazine Ligation ... [pmc.ncbi.nlm.nih.gov]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal ... [ejnmmipharmchem.springeropen.com]

- 3. Ortho-functionalized pyridinyl-tetrazines break the inverse ... [nature.com]

- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by ... [pmc.ncbi.nlm.nih.gov]

- 5. Click-Triggered Bioorthogonal Bond-Cleavage Reactions [pmc.ncbi.nlm.nih.gov]

- 6. trans -Cyclooctene-caged-IL-1β immunocytokine-constructs ... [pubs.rsc.org]

- 7. An all-in-one tetrazine reagent for cysteine-selective ... [nature.com]

- 8. Review Article Tetrazine–trans-cyclooctene ligation [sciencedirect.com]

TCO-PEG3-CH2CO2H conjugation protocol

Introduction to TCO-PEG3-CH2CO2H

TCO-PEG3-CH2CO2H is a bioorthogonal reagent that contains a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a triethylene glycol (PEG3) spacer [1]. The TCO group rapidly reacts with tetrazine (Tz) groups via the inverse electron demand Diels-Alder (IEDDA) reaction, which is the fastest known bioorthogonal "click" chemistry reaction [2]. The carboxylic acid terminus allows for easy conjugation to amine-containing molecules, such as proteins, peptides, or antibodies, via standard carbodiimide coupling chemistry (e.g., using EDC and NHS). The PEG3 spacer improves aqueous solubility, reduces aggregation, and provides flexibility that minimizes steric hindrance during conjugation [3] [1].

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG3-CH2CO2H to an Amine-Containing Molecule

This protocol describes how to activate the carboxylic acid of the linker and conjugate it to a primary amine (e.g., on a lysine residue of a protein or antibody).

Materials:

- TCO-PEG3-CH2CO2H (e.g., CAS 2243569-22-2 from [3], or similar)

- Amine-containing molecule (e.g., antibody, protein)

- N-Hydroxysuccinimide (NHS)

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Reaction buffer (e.g., PBS, pH 7.2-7.4; avoid amine-containing buffers like Tris)

- Purification equipment (e.g., desalting column, dialysis membrane)

Procedure:

- Activation: Dissolve TCO-PEG3-CH2CO2H (1.0 mmol) in anhydrous DMF. Add NHS (1.2 mmol) and EDC (1.2 mmol). React for 30-60 minutes at room temperature with gentle mixing to form the active NHS ester.

- Conjugation: Add the activated TCO solution dropwise to the amine-containing molecule (e.g., antibody at 1-10 mg/mL in PBS, pH 7.4). The molar ratio of TCO:protein should be optimized for the specific application (a starting point is 5-20:1).

- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

- Purification: Purify the TCO-modified conjugate from unreacted small molecules using a desalting column or dialysis against PBS or another suitable buffer.

- Verification: Confirm conjugation and determine the average number of TCO groups per molecule (degree of labeling) using UV-Vis spectroscopy or LC-MS.

Protocol 2: IEDDA Click Conjugation with a Tetrazine-Modified Molecule

This protocol describes the subsequent step of reacting the TCO-modified conjugate with a tetrazine (Tz)-labeled probe (e.g., a fluorescent dye, drug, or biotin).

Materials:

- TCO-modified conjugate from Protocol 1

- Tetrazine-modified probe (e.g., Tz-dye, Tz-biotin)

- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Mixing: Add the tetrazine probe to the TCO-modified conjugate in a molar ratio determined by the desired application and the degree of TCO labeling. A slight excess of tetrazine (1.2-2.0 equivalents per TCO) is often used to ensure complete reaction.

- Reaction: Incubate the mixture at room temperature or 37°C. The IEDDA reaction is extremely fast, often completing within minutes [2].

- Purification: Purify the final conjugate (e.g., antibody-drug conjugate or fluorescently labeled protein) using a desalting column or dialysis to remove unreacted tetrazine probe.

- Analysis: Analyze the final product using methods like SDS-PAGE, HPLC, or functional assays.

Workflow and Data Summary

The following diagram illustrates the complete two-step conjugation process.

Table 1: Key Properties of TCO-PEG3-CH2CO2H and Related Linkers

This table summarizes quantitative data for TCO-PEG3-CH2CO2H and other common TCO-PEG linkers for comparison [3] [1].

| Compound Name | CAS Number | Molecular Weight | Purity | Key Functional Groups |

|---|---|---|---|---|

| TCO-PEG3-CH2CO2H | Information not explicitly listed in search results | 373.44 [1] | ≥98% [1] | TCO, Carboxylic Acid |

| TCO-PEG3-TCO | 2243569-22-2 [3] | 496.65 [3] | ≥95% [3] | TCO (Homobifunctional) |

| TCO-PEG3-Amine | N/A [4] | 344.45 [1] | >95% [4] | TCO, Amine |

| TCO-PEG3-CH2-aldehyde | Information not explicitly listed in search results | 343.42 [5] [6] | 95% [5] [6] | TCO, Aldehyde |

Table 2: Recommended Storage and Handling Conditions

Proper handling is critical for maintaining the reactivity of TCO compounds [3] [4].

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Long-Term Storage | –20°C in a sealed, desiccated container [3] [4] | Prevents degradation and hydrolysis of the TCO group. |

| Solvent | Anhydrous DMF or DMSO [3] | Ensures solubility and prevents hydrolysis before reaction. |

| Shipping | On dry ice [4] | Maintains stability during transport. |

| Reaction Environment | Aqueous buffers (e.g., PBS), pH ~7.4 | Compatible with biological molecules; the IEDDA reaction performs well in complex media [2]. |

Critical Considerations for Success

- Stability: The TCO group can isomerize to the less reactive cis-cyclooctene or undergo oxidation. Always use fresh reagents, store them properly as recommended in Table 2, and avoid repeated freeze-thaw cycles.

- Solubility: The PEG spacer enhances solubility in aqueous buffers [1]. For stock solutions, use anhydrous DMSO or DMF, but keep the final concentration of organic solvent low (<5-10%) in biological conjugations to prevent protein denaturation.

- Orthogonality: The IEDDA reaction between TCO and tetrazine is bioorthogonal, meaning it proceeds rapidly and selectively in biological environments without interfering with native functional groups [2]. This allows for labeling and conjugation in live cells or complex mixtures.

- Characterization: Always characterize the intermediates and final products. For the TCO-modified conjugate from Protocol 1, you can confirm successful conjugation by reacting a small aliquot with a fluorescent tetrazine dye and analyzing the shift in molecular weight or fluorescence via SDS-PAGE or HPLC.

References

- 1. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive [broadpharm.com]

- 3. TCO-PEG3-TCO | CAS: 2243569-22-2 [axispharm.com]

- 4. TCO-PEG3-Amine [vectorlabs.com]

- 5. TCO-PEG3-CH2-aldehyde (CAT#: ADC-L-961) [creative-biolabs.com]

- 6. TCO-PEG3-CH2-aldehyde [targetmol.com]

Application Notes: TCO-PEG3-Acid for Bioorthogonal Conjugation

1. Reagent Properties and Function TCO-PEG3-Acid is a heterobifunctional crosslinker essential for bioorthogonal conjugation [1]. Its key features are:

- TCO moiety: A highly strained trans-cyclooctene that reacts rapidly with tetrazines via the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a workhorse of bioorthogonal chemistry [2] [3].

- PEG Spacer: A triethylene glycol (PEG3) chain that increases hydrophilicity, improves water solubility, and provides steric flexibility, which can enhance conjugation efficiency [1].

- Carboxylic Acid: A terminal functional group that can be chemically activated to form a stable amide bond with primary amines (e.g., lysine residues on proteins or amine-modified oligonucleotides) [1].

2. Quantitative Data Summary The table below summarizes the key characteristics of TCO-PEG3-Acid:

| Property | Specification |

|---|---|

| Molecular Formula | C₁₈H₃₁NO₇ [1] |

| PEG Molecular Weight | 373.5 g/mol [1] |

| Purity | ≥ 98% [1] |

| Functional Groups | Trans-Cyclooctene (TCO), Carboxylic Acid [1] |

| CAS Number | 2141981-86-2 [1] |

| Storage | -20°C [1] |

3. Established Application: Pretargeted Molecular Imaging A prominent application of TCO-PEG3-acid is in pretargeted imaging, a strategy that improves contrast in Positron Emission Tomography (PET) for slow-accumulating targeting agents like antibodies [2].

- Rationale: Directly radiolabeling large biomolecules with short-lived isotopes (e.g., Fluorine-18) is inefficient due to pharmacokinetic mismatch. The pretargeting approach decouples the delivery of the targeting agent from the radiotracer [2].

- Mechanism: The TCO moiety is first conjugated to a targeting molecule (e.g., an antibody, spherical nucleic acid) via the carboxylic acid group. This TCO-functionalized agent is administered and allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. Then, a radiolabeled tetrazine probe is injected, which rapidly ligates with the pre-localized TCO via IEDDA reaction, leading to high-specificity labeling at the target site [2].

The following diagram illustrates this pretargeting strategy and the underlying conjugation chemistry.

Proposed Experimental Protocols

While the search results lack step-by-step protocols for TCO-PEG3-acid specifically, the following workflows are inferred from its chemical properties and documented applications [2] [1].

Protocol 1: Conjugation of TCO-PEG3-Acid to an Amine-Modified Oligonucleotide

This protocol outlines the steps to functionalize an amine-modified oligonucleotide with TCO for subsequent pretargeting experiments.

Materials:

- TCO-PEG3-Acid

- Amine-modified oligonucleotide

- Coupling Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

- Reaction Buffer: 0.1 M MES, pH 5.0-6.0 (or other non-amine buffer)

- Purification System: Desalting column or dialysis membrane

Procedure:

- Activation: Dissolve TCO-PEG3-Acid in reaction buffer. Add a molar excess of EDC and NHS to the solution and mix gently. Allow the activation to proceed for 15-30 minutes at room temperature to form the active NHS ester.

- Conjugation: Add the activated TCO-PEG3-NHS ester to the amine-modified oligonucleotide. The pH of the mixture can be adjusted to 7.5-8.5 to favor the reaction with the amine group. Incubate for 1-2 hours at room temperature or overnight at 4°C.

- Purification: Purify the TCO-oligonucleotide conjugate from unreacted small molecules using a desalting column or dialysis. The success of the conjugation can be confirmed by analytical HPLC or mass spectrometry.

Protocol 2: Evaluating IEDDA Reaction Kinetics In Vitro

This protocol describes a method to validate the reactivity of the synthesized TCO-conjugate.

Materials:

- TCO-conjugate (from Protocol 1)

- Fluorescently labeled tetrazine probe

- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

- Analytical Instrument: Fluorescence spectrometer or HPLC with fluorescence detector

Procedure:

- Reaction Setup: Prepare a solution of the TCO-conjugate in assay buffer. Add a stoichiometric amount of the fluorescent tetrazine probe to initiate the IEDDA reaction.

- Kinetic Monitoring: Immediately monitor the change in fluorescence (e.g., quenching or FRET) over time using a plate reader, or take aliquots at specific time points and analyze them by HPLC to measure the consumption of starting materials and formation of the cycloaddition product.

- Data Analysis: Calculate the apparent second-order rate constant based on the concentration decay of the reactants over time. The high reactivity of TCO should result in a rapid reaction, often complete within minutes under physiological conditions [2] [3].

Critical Considerations for Implementation

- Stability of the TCO Moiety: The highly strained TCO group can isomerize to the less reactive cis-cyclooctene isomer, especially under acidic conditions or over long storage periods [3]. It is crucial to store the reagent and its conjugates at -20°C and minimize exposure to light and acids.

- Orthogonality and Specificity: The IEDDA reaction between TCO and tetrazine is highly bioorthogonal. However, ensure that the coupling of the acid to your molecule of interest does not compromise its biological activity or binding affinity.

- Solubility: The PEG spacer enhances water solubility, but the TCO group itself is hydrophobic. For conjugating very hydrophobic molecules, ensure the final construct remains soluble in the desired buffer to prevent aggregation.

Future Perspectives

The use of TCO-PEG3-acid and related bioorthogonal tools is expanding beyond imaging into targeted therapy, particularly for Antibody-Drug Conjugates (ADCs) [4] [3]. The pretargeting strategy can also be adapted to deliver cytotoxic drugs, potentially improving the therapeutic index by reducing off-target toxicity. Furthermore, these chemistries are enabling the development of complex dual-payload ADCs, which can deliver two drugs with different mechanisms of action to overcome resistance [4].

References

Introduction to TCO-PEG3-CH₂CO₂H Protein Labeling

References

- 1. TCO PEG, TCO linker, Tetrazine reactive [broadpharm.com]

- 2. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 3. Tetrazine Amino Acid Encoding for Rapid and Complete ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Bioanalysis of PEGylated Drugs [peg.bocsci.com]

- 5. TCO-PEG3-SS-PEG3-TCO [conju-probe.com]

- 6. Recent progress in enzymatic protein labelling techniques ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tetrazine Ligation Using TCO-PEG3-CH2CO2H in Bioorthogonal Chemistry

Introduction to Tetrazine-TCO Ligation and Pretargeting Strategies

Tetrazine ligation represents a cornerstone of modern bioorthogonal chemistry, enabling specific covalent bond formation between 1,2,4,5-tetrazine (Tz) and trans-cyclooctene (TCO) derivatives without interfering with native biological processes. This transformation occurs via an inverse electron-demand Diels-Alder (IEDDA) reaction followed by a retro-Diels-Alder step that eliminates nitrogen gas, resulting in the formation of stable dihydropyridazine or pyridazine adducts [1]. The exceptional reaction kinetics of this ligation, with rate constants reaching up to 10⁷ M⁻¹s⁻¹, make it particularly valuable for time-sensitive applications in complex biological systems where traditional bioconjugation methods would fail due to insufficient speed or specificity [1] [2].

The development of TCO-PEG3-CH2CO2H addresses several critical challenges in bioorthogonal pretargeting applications. The hydrophobic nature of unmodified TCO moieties often leads to problematic interactions with biomolecules, potentially resulting in reactivity loss through burial within hydrophobic protein domains or aggregation in aqueous environments [3]. Research has demonstrated that standard TCO conjugation to monoclonal antibodies can render up to 90% of TCO groups non-reactive, severely compromising efficiency [3]. The integration of a PEG spacer serves multiple functions: enhancing aqueous solubility, reducing undesirable hydrophobic interactions, maintaining distance between the reactive TCO and the biomolecule surface to minimize steric hindrance, and providing a chemical handle for straightforward conjugation to target molecules via the terminal carboxylic acid group [3] [4].

Fundamental Principles and Reaction Kinetics

Mechanism of Tetrazine-TCO Ligation

The tetrazine-TCO ligation proceeds through a well-defined concerted mechanism that distinguishes it from conventional Diels-Alder reactions. The process begins with an inverse electron-demand Diels-Alder step where the electron-deficient tetrazine diene interacts with the electron-rich TCO dienophile [1]. This initial cycloaddition is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas, forming the stable pyridazine or dihydropyridazine linkage [1]. The inverse electron demand characteristic means the reaction occurs between partners with opposite electronic properties—the tetrazine acts as an electron-poor diene while the TCO functions as an electron-rich dienophile. This electronic configuration results in the LUMO(diene) of the tetrazine interacting with the HOMO(dienophile) of the TCO, creating a favorable energy landscape for rapid reaction kinetics [1].

The exceptional speed of this ligation, several orders of magnitude faster than other bioorthogonal reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC), stems from the inherent ring strain of the trans-cyclooctene structure [1] [3]. The TCO geometry maintains significant angular strain to accommodate the trans configuration within an eight-membered ring system. This strain energy is released during the cycloaddition process, providing a substantial thermodynamic driving force that accelerates the reaction. The combination of electronic complementarity and strain release enables the tetrazine-TCO pair to achieve remarkable second-order rate constants ranging from 1,000 to 73,000 M⁻¹s⁻¹ in aqueous buffers at physiological temperature, making it suitable for applications at low concentrations and short timeframes [5] [2].

Factors Influencing Reaction Kinetics and Stability

The reaction kinetics of tetrazine ligation are influenced by several structural and electronic factors that can be optimized for specific applications:

TCO Reactivity Determinants: The reactivity of TCO derivatives is primarily governed by ring strain and electronic effects. Increasing strain through structural modifications (e.g., d-TCO, aza-TCO, s-TCO) can enhance reaction rates but may compromise stability [1]. Conjugating electron-donating groups (EDGs) to the TCO moiety raises the energy of the HOMO, thereby decreasing the energy gap with the LUMO of tetrazines and accelerating the reaction [1]. However, reactivity-stability trade-offs must be carefully balanced, as highly strained TCO derivatives may undergo premature isomerization to the less reactive cis-cyclooctene form in biological environments [1] [3].

Tetrazine Reactivity Modulation: Tetrazine reactivity can be enhanced through the introduction of electron-withdrawing groups (EWGs) that lower the energy of the LUMO, reducing the HOMO-LUMO gap with TCO [1]. Interestingly, recent research has revealed that molecular distortion caused by intramolecular N-N repulsion in certain tetrazine architectures (particularly 2-pyridyl-substituted tetrazines) plays a crucial role in accelerating the cycloaddition step without necessarily compromising stability [6]. This distortion effect challenges the conventional understanding that tetrazine reactivity is governed solely by electronic factors and provides new design principles for optimizing bioorthogonal tools [6].

Solvent and Environmental Effects: The tetrazine-TCO ligation proceeds efficiently in diverse environments including organic solvents, aqueous buffers, cell media, and even in vivo, though reaction rates can vary significantly with solvent polarity [5] [2]. In biological systems, factors such as pH, serum proteins, and the presence of nucleophiles can influence both the reaction kinetics and the stability of the reagents, necessitating careful optimization for each application context [3] [5].

Table 1: Rate Constants for Tetrazine Ligations with TCO-PEG3-CH2CO2H Under Various Conditions

| Tetrazine Structure | Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| H-Tetrazine (monosubstituted) | 37°C, aqueous buffer | ~70,000 | [1] |

| 3,6-Dipyridyl-tetrazine | 37°C, aqueous buffer | ~2,000 | [2] |

| Phenyl-tetrazine | 25°C, 1,4-dioxane | 1.4-230 | [5] |

| Methyl-tetrazine | 37°C, PBS | 1,100-73,000 | [5] |

Experimental Protocols

Conjugation of TCO-PEG3-CH2CO2H to Amine-Containing Biomolecules

Materials Required:

- TCO-PEG3-CH2CO2H (e.g., Cat# AP10039 from AxisPharm [4])

- Amine-containing biomolecule (antibody, protein, or peptide)

- Coupling reagents: N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

- Reaction buffer: 50 mM MES, pH 6.0-6.5 or PBS, pH 7.4

- Purification equipment: PD-10 desalting columns or dialysis membranes

- Analytical instruments: MALDI-TOF mass spectrometer, UV-Vis spectrophotometer

Step-by-Step Procedure:

Activation of Carboxylic Acid:

- Prepare a solution of TCO-PEG3-CH2CO2H (1-10 mg) in anhydrous DMF or DMSO at a concentration of 10-20 mM.

- Add EDC (1.2 molar equivalents) and NHS (1.5 molar equivalents) to the solution.

- Activate for 15-30 minutes at room temperature with gentle mixing.

- The activated ester can be used immediately or stored at -20°C for short periods in anhydrous conditions.

Biomolecule Preparation:

- Dialyze or desalt the target biomolecule into conjugation-friendly buffer (MES, pH 6.0-6.5 or PBS, pH 7.4) to remove interfering amines.

- Determine the exact concentration of the biomolecule using UV-Vis spectroscopy or other appropriate methods.

Conjugation Reaction:

- Add the activated TCO-PEG3-NHS ester dropwise to the biomolecule solution with gentle mixing.

- Use a 5-20× molar excess of TCO reagent relative to the biomolecule, depending on the desired degree of labeling.

- React for 2-4 hours at room temperature or overnight at 4°C with end-over-end mixing.

- For sensitive biomolecules, perform the reaction at 4°C for 12-16 hours to maintain stability.

Purification and Characterization:

- Remove unreacted TCO reagent using size exclusion chromatography (PD-10 columns) or dialysis against the appropriate storage buffer.

- Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry by comparing the mass shift of the conjugated biomolecule to the unmodified control [3].

- Alternatively, quantify functional TCO groups by reacting with a tetrazine-functionalized chromophore (e.g., tetrazine-Oregon Green 488) and measuring absorbance [3].

- Confirm that biomolecular function (e.g., antibody binding affinity) is preserved after modification using appropriate assays (ELISA, flow cytometry) [3].

Critical Considerations:

- Maintain the organic solvent concentration below 10% (v/v) to prevent biomolecule denaturation or precipitation.

- Avoid amine-containing buffers (Tris, glycine) during conjugation as they compete for the activated ester.

- For hydrophobic biomolecules, consider adding mild detergents or increasing PEG spacer length to prevent TCO masking [3].

- Functional TCO quantification is essential, as studies show only ~10% of directly conjugated TCOs may be reactive due to hydrophobic burial in antibody domains [3].

Tetrazine Ligation with TCO-Modified Biomolecules

Materials Required:

- TCO-modified biomolecule (from Protocol 3.1)

- Tetrazine reagent (fluorophore, radiolabel, drug conjugate, or detection agent)

- Reaction buffer: PBS, pH 7.4 or other physiologically compatible buffer

- Purification equipment as needed

Step-by-Step Procedure:

Reaction Setup:

- Prepare a fresh solution of the tetrazine reagent in appropriate solvent (DMF, DMSO, or buffer).

- Add the tetrazine reagent to the TCO-modified biomolecule at a 1.2-2× molar excess relative to functional TCO groups.

- For low concentrations or fast kinetics applications, use higher tetrazine excess (up to 5×) to ensure complete reaction.

Ligation Conditions:

- Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

- Monitor reaction progress if possible using characteristic tetrazine fluorescence quenching or color change.

- For sensitive applications, perform the reaction at 4°C overnight to maintain biomolecule integrity.

Purification and Analysis:

- Purify the conjugate from unreacted tetrazine reagents using size exclusion chromatography, dialysis, or other appropriate methods.

- Verify conjugation efficiency using SDS-PAGE, HPLC, or other analytical techniques.

- Confirm retention of biological activity through functional assays specific to the application.

Optimization Guidelines:

- Reaction kinetics are highly dependent on tetrazine structure—bulkier, less electron-deficient tetrazines react more slowly [1] [5].

- For in vivo applications, select tetrazines with calculated logD₇.₄ values below -3 and rate constants >50,000 M⁻¹s⁻¹ for optimal performance [5].

- In complex biological environments, increase tetrazine concentration or reaction time to compensate for competing reactions or steric hindrance.

Data Presentation and Analysis

Table 2: Physicochemical Properties and Performance Characteristics of TCO-PEG3-CH2CO2H

| Parameter | Value/Range | Measurement Method | Significance |

|---|---|---|---|

| Molecular Weight | 359.42 g/mol | Mass spectrometry | Determines stoichiometry of conjugation |

| Purity | ≥98% | HPLC analysis | Ensures reproducibility in applications |

| Aqueous Solubility | >10 mM (in PBS) | Visual inspection | Critical for biological applications |

| Functional TCO Preservation | >90% (with PEG linker) vs ~10% (without PEG) | Tetrazine-fluorophore assay [3] | Key advantage over non-PEGylated TCO |

| Reaction Rate with 3,6-Dipyridyl-tetrazine | ~2,000 M⁻¹s⁻¹ (in 9:1 methanol/water) [7] | Stopped-flow spectroscopy | Enables rapid ligation at low concentrations |

| Stability in Serum | t₁/₂ > 24 hours (varies with TCO structure) | HPLC monitoring of isomerization | Important for in vivo applications |

The data presented in Table 2 highlights the critical advantages afforded by the PEG spacer in TCO-PEG3-CH2CO2H. The dramatic improvement in functional TCO preservation (>90% with PEG linker compared to ~10% without) demonstrates the necessity of this structural modification for efficient bioconjugation [3]. This enhanced functionality directly translates to improved performance in downstream applications, whether for imaging, diagnostics, or therapeutics. The aqueous solubility of >10 mM enables preparation of concentrated stock solutions for efficient conjugation without precipitating biomolecular targets, while the maintained reaction rate with tetrazines ensures rapid and complete ligation even at low micromolar concentrations typical of biological experiments [7] [2].

Additional performance characteristics not captured in the table include the orthogonality of this reagent to other bioorthogonal handles, particularly azide- and DBCO-functionalized molecules, enabling sophisticated multi-component labeling strategies [3]. The metabolic stability of the PEG linker prevents premature degradation in biological systems, while the flexible spacer arm reduces steric hindrance during tetrazine ligation, particularly important when working with bulky tetrazine conjugates such as quantum dots or other nanomaterials [3].

Application Examples and Case Studies

Pretargeted Molecular Imaging

The pretargeted imaging approach using TCO-PEG3-modified antibodies represents one of the most significant applications of this technology. In a typical workflow, a TCO-modified tumor-targeting antibody is administered and allowed to accumulate at the target site (usually 24-72 hours for adequate target-to-background ratio) [1] [5]. Following clearance of unbound antibody from circulation, a radiolabeled tetrazine probe (e.g., with fluorine-18, gallium-68, or indium-111) is administered and rapidly ligates with the pretargeted TCO groups [1] [5]. This strategy decouples the slow pharmacokinetics of antibodies from the rapid decay of positron-emitting radionuclides, enabling high contrast imaging within hours rather than days.

Research has demonstrated that the lipophilicity and reactivity of tetrazine probes are critical determinants of in vivo performance. A comprehensive study evaluating 45 tetrazine derivatives revealed that successful pretargeting correlates strongly with high rate constants (>50,000 M⁻¹s⁻¹) and low calculated logD₇.₄ values (below -3) [5]. The hydrophilic PEG spacer in TCO-PEG3-CH2CO2H contributes to favorable pharmacokinetics by reducing overall hydrophobicity of the immunoconjugate. In one application, CC49 antibodies modified with TCO via PEG linkers showed significantly improved tumor uptake of subsequently administered ¹¹¹In-labeled tetrazines compared to direct radiolabeling approaches, with tumor-to-background ratios improved by more than 5-fold at early time points [5].

Bioorthogonal Labeling and Detection

Beyond in vivo applications, TCO-PEG3-CH2CO2H enables highly efficient bioorthogonal labeling for in vitro and ex vivo applications. When conjugated to antibodies or other targeting molecules, the TCO handle permits ultrasensitive detection through subsequent reaction with tetrazine-modified fluorophores, enzymes, or nanoparticles [3]. This approach has been particularly valuable for signal amplification in diagnostic applications, where the small size of the TCO tag minimally interferes with biomolecular function compared to direct conjugation of bulky detection moieties.

A compelling demonstration of this application involved decorating antibodies with TCO using the PEG linker, followed by treatment with tetrazine-modified quantum dots [3]. This two-step approach resulted in substantially higher labeling efficiency compared to direct quantum dot conjugation, while preserving antigen binding affinity. The enhanced functionality afforded by the PEG spacer was critical to this success, as non-PEGylated TCO conjugates showed dramatically reduced reactivity due to hydrophobic burial within the antibody structure [3]. Flow cytometry and confocal microscopy analyses confirmed that the dual bioorthogonal approach (using both azide-DBCO and tetrazine-TCO reactions) provided superior staining intensity and specificity compared to traditional direct conjugation methods.

Bioorthogonal Drug Delivery and Click-to-Release Strategies

An emerging application of TCO-PEG3 chemistry involves bioorthogonal drug delivery through "click-to-release" strategies [1] [8]. In this approach, a prodrug containing a tetrazine-cleavable linker is conjugated to a TCO-modified targeting molecule. Upon accumulation at the disease site, administration of a tetrazine trigger induces a cycloaddition and retro-Diels-Alder sequence that releases the active drug payload [1]. This strategy enables spatiotemporally controlled activation of therapeutics, potentially reducing systemic exposure and associated side effects.

Preclinical studies have demonstrated remarkable efficacy with this approach. In one example, bioorthogonally triggered drug release increased median survival in rodent models from 26 days to 50 days compared to conventional therapy [1]. The stability and reactivity features provided by the PEG spacer in TCO-PEG3-CH2CO2H are particularly valuable in these applications, where consistent TCO accessibility at the target site is essential for efficient drug release. The promising results from animal studies have led to the initiation of clinical Phase I studies in 2020, bringing this technology closer to therapeutic implementation [1].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions:

Low Functional TCO After Conjugation: If quantification reveals poor TCO functionality after biomolecule modification, consider increasing the PEG spacer length (TCO-PEGn-CH2CO2H, where n>3) to further reduce hydrophobic interactions [3] [4]. Alternatively, implement the dual bioorthogonal approach where azide-modified antibodies are subsequently reacted with DBCO-PEG-TCO reagents, which has been shown to improve functional TCO density by more than 5-fold [3].

Slow Tetrazine Ligation Kinetics: When reaction rates with tetrazine reagents are insufficient for the application, evaluate more reactive tetrazine structures such as mono-substituted H-tetrazines or 2-pyridyl-substituted derivatives that offer enhanced reactivity through molecular distortion effects [1] [6]. Ensure the tetrazine is sufficiently electron-deficient and consider increasing reaction temperature if biomolecule stability permits.

Biomolecule Aggregation or Precipitation: If TCO conjugation induces aggregation, increase the proportion of co-solvent (DMSO or DMF) during the reaction, but keep below 10% to maintain protein stability [3]. Alternatively, employ shorter reaction times or lower modification ratios to reduce hydrophobic clustering. Incorporating additional PEGylation beyond the PEG3 spacer may improve solubility for particularly challenging biomolecules.

Poor In Vivo Performance: For suboptimal pretargeting results, carefully optimize both the pretargeting interval (time between antibody and tetrazine administration) and the tetrazine probe properties [5]. Select tetrazines with calculated logD₇.₄ values below -3 and high rate constants (>50,000 M⁻¹s⁻¹) to maximize target engagement and minimize non-specific accumulation [5]. Consider the use of clearing agents to remove circulating TCO-modified antibodies before tetrazine probe administration.

Optimization Strategies:

Systematically vary the degree of labeling to identify the optimal balance between TCO density and biomolecule function. For antibodies, 3-6 functional TCOs per molecule often provides the best performance [3].

For in vivo applications, conduct stability studies in serum or plasma to assess TCO isomerization rates and adjust the TCO structure if necessary (e.g., to s-TCO or other stabilized derivatives) [1].

Employ orthogonal analytical methods (MALDI-TOF for total TCO, fluorogenic tetrazine assays for functional TCO) to fully characterize conjugates and identify specific failure modes [3].

When designing tetrazine partners, consider both electronic and steric factors—smaller, more electron-deficient tetrazines generally react fastest, though bulkier derivatives may offer other advantages such as enhanced stability or fluorescence properties [1] [5].

Visual Workflows and Signaling Pathways

The following diagram illustrates the sequential process for pretargeted imaging using TCO-PEG3-CH2CO2H, highlighting the critical role of the PEG spacer in maintaining TCO functionality:

Figure 1: Pretargeted Imaging Workflow Using TCO-PEG3-CH2CO2H

The molecular interaction between TCO-PEG3-modified biomolecules and tetrazine derivatives occurs through a well-defined mechanism that can be visualized as follows:

Figure 2: Mechanism of Tetrazine-TCO Bioorthogonal Ligation

Conclusion and Future Perspectives

The application of TCO-PEG3-CH2CO2H in tetrazine ligation chemistry represents a significant advancement in the field of bioorthogonal tools, effectively addressing the critical challenge of maintaining TCO reactivity after biomolecule conjugation. The incorporation of the PEG spacer has proven essential for preventing the hydrophobic masking that renders standard TCO conjugates largely non-functional, thereby unlocking the full potential of this remarkably fast bioorthogonal reaction [3]. As research continues to refine both TCO and tetrazine structures, with recent insights highlighting the importance of molecular distortion alongside electronic effects, the performance and applicability of this chemistry will further expand [6].

Future developments in this field will likely focus on optimizing the reactivity-stability balance of both reaction partners, expanding the toolkit for multi-component labeling strategies, and advancing clinical translation of pretargeted diagnostic and therapeutic applications [1] [5]. The ongoing elucidation of structure-property relationships, particularly regarding in vivo performance determinants such as lipophilicity and reaction kinetics, will enable more rational design of tetrazine probes for specific applications [5]. As these bioorthogonal technologies mature, they hold tremendous promise for revolutionizing targeted drug delivery, molecular imaging, and diagnostic assays across a broad spectrum of biomedical applications.

References

- 1. Recent Advances in the Development of Tetrazine Ligation ... [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine ligation: fast bioconjugation based on inverse- ... [sigmaaldrich.com]

- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by ... [pmc.ncbi.nlm.nih.gov]

- 4. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 5. Lipophilicity and Click Reactivity Determine the ... [pmc.ncbi.nlm.nih.gov]

- 6. Uncovering the key role of distortion in tetrazine ligations ... [chemrxiv.org]

- 7. TCO PEG, TCO linker, Tetrazine reactive [broadpharm.com]

- 8. TCO (trans-cyclooctene) Derivatives: The Fastest Click ... [tcichemicals.com]

Comprehensive Application Notes and Protocols for TCO-PEG3-acid in Live Cell Imaging

Introduction to TCO-PEG3-acid and Bioorthogonal Chemistry

TCO-PEG3-acid is a chemically versatile reagent that plays a pivotal role in modern live cell imaging applications due to its unique structural features and bioorthogonal reactivity. The molecule consists of three key components: a trans-cyclooctene (TCO) group that serves as a highly reactive dienophile, a triethylene glycol (PEG3) spacer that enhances solubility and reduces steric hindrance, and a carboxylic acid functional group that enables straightforward conjugation to various biomolecules and probes. This strategic combination allows researchers to employ TCO-PEG3-acid as a fundamental building block for developing advanced imaging probes that operate through the inverse electron-demand Diels-Alder (IEDDA) reaction, widely regarded as one of the fastest bioorthogonal reactions available [1].

The exceptional utility of TCO-PEG3-acid in live cell imaging stems from its rapid reaction kinetics with tetrazine derivatives, which proceeds efficiently at low micromolar concentrations without interfering with native cellular processes. This bioorthogonal compatibility ensures that the labeling process does not disrupt normal physiology, making it ideal for real-time observation of dynamic cellular events [2]. The PEG3 spacer incorporated into the design is particularly crucial as it provides an optimal balance between molecular flexibility and distance, allowing the TCO moiety to interact freely with tetrazine-conjugated fluorophores while minimizing potential steric interference with the labeled biomolecule's function. Recent studies have demonstrated that PEG-linked TCO nucleotides show significantly improved incorporation into genomic DNA and enhanced reactivity in IEDDA click reactions compared to their shorter-linked counterparts [3].

The fundamental IEDDA reaction mechanism between TCO and tetrazine involves a cycloaddition process that results in the formation of stable dihydropyridazine products with nitrogen gas as the only byproduct. This reaction is classified as "inverse electron-demand" because the electron-deficient tetrazine reacts with the electron-rich TCO, a characteristic that contributes to its exceptional selectivity in biological environments. The following diagram illustrates the core bioorthogonal reaction that enables live cell imaging with TCO-PEG3-acid:

Figure 1: Bioorthogonal Labeling Mechanism via IEDDA Chemistry

Chemical Properties and Reaction Characteristics

Structural Features and Functional Attributes